molecular formula C14H19FN2O3 B8175648 3-(4-Amino-2-fluoro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester

3-(4-Amino-2-fluoro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8175648
M. Wt: 282.31 g/mol
InChI Key: AWPBKPMUHXEWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Amino-2-fluoro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines an azetidine ring with a phenoxy group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-2-fluoro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of 4-(2-fluoro-4-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester. This intermediate is then subjected to hydrogenation in the presence of palladium on carbon (Pd/C) as a catalyst to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-2-fluoro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas (for reduction), oxidizing agents like potassium permanganate (for oxidation), and nucleophiles (for substitution reactions). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenoxy derivatives, while substitution reactions can introduce various functional groups into the phenoxy ring.

Scientific Research Applications

3-(4-Amino-2-fluoro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Amino-2-fluoro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as protein kinases. By modulating the activity of these enzymes, the compound can influence cellular processes like proliferation, differentiation, and apoptosis . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an azetidine ring and a phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

tert-butyl 3-(4-amino-2-fluorophenoxy)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3/c1-14(2,3)20-13(18)17-7-10(8-17)19-12-5-4-9(16)6-11(12)15/h4-6,10H,7-8,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPBKPMUHXEWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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